molecular formula C15H11Cl2N3OS B029029 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 185039-46-7

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B029029
M. Wt: 352.2 g/mol
InChI Key: LCKCHOMHDSHDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from simple precursors. For example, the synthesis of 2-substituted thieno and pyrido pyrimidin derivatives typically involves an aza-Wittig reaction, followed by reactions with amines or phenols in the presence of a base like EtONa or K2CO3 to yield the final compounds (Liu, He, & Ding, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. For instance, the crystal structure of a similar compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, was determined to have an orthorhombic space group, with all ring atoms in the pyridopyrimidinone moiety being almost coplanar (Ren et al., 2011).

Scientific Research Applications

  • Antihypertensive Activity : Derivatives of this compound, specifically 6-arylpyrido[2,3-d]pyrimidin-7-amine, have shown effectiveness in lowering blood pressure in hypertensive rats, with some maintaining normal levels with single daily doses (Bennett et al., 1981).

  • Cancer Therapy : 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potential selective inhibitors of c-Src protein tyrosine kinases, which could be beneficial in cancer therapy (Thompson et al., 2000).

  • Antibacterial and Antifungal Activities : Novel thiazolo[2,3-b]dihydropyrimidinone derivatives with 4-methylthiophenyl moiety exhibit moderate to excellent antibacterial and antifungal activities (Ashok, Holla, & Kumari, 2007).

  • Antifungal Pharmaceutical Applications : Pyrido[4,3-d]pyrimidin-4(3H)-ones have shown moderate antifungal activity, making them promising for pharmaceutical applications (Ren et al., 2014).

  • Inhibition of Tyrosine Kinases : Compounds with 3-thiophene or unsubstituted phenyl groups at C-6 are potent inhibitors of platelet-derived growth factor receptor, fibroblast growth factor receptor, and c-src tyrosine kinases, potentially offering new treatments (Boschelli et al., 1998).

  • Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives have shown remarkable antimicrobial and anti-inflammatory activities against fungi, bacteria, and inflammation (Tolba et al., 2018).

  • Organic Synthesis and Catalysis : A study on the synthesis and reactions of polynuclear heterocyclic rings from pyrido[2,3-d]pyrimidines shows potential applications in organic synthesis and catalysis (El-Gazzar et al., 2007).

  • Anticancer Kinase Inhibitors : A novel pyrido[2,3-d]pyrimidine scaffold-based compound exhibits strong anticancer activity and inhibitory activity against PDGFR, EGFR, and CDK4/cyclin D1 (Elzahabi et al., 2018).

  • Antimicrobial Activity : Some synthesized compounds demonstrate moderate antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi (Guna & Purohit, 2012).

  • Less Toxic Anticancer Drugs : A study evaluated 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds for designing less toxic anticancer drugs (Bagchi, Nandi, & Bhattacharjee, 2015).

properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-20-13-8(7-18-15(19-13)22-2)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCHOMHDSHDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444193
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

185039-46-7
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 3
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 4
Reactant of Route 4
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
Reactant of Route 5
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 6
Reactant of Route 6
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Citations

For This Compound
4
Citations
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com
GA Kraus, V Gupta, M Mokhtarian, S Mehanovic… - Bioorganic & medicinal …, 2010 - Elsevier
The effects of substituents on the aryl ring were studied by the preparation and testing of several PD173955 analogs. Inserting a single carbon atom into the C–N bond in the aniline …
Number of citations: 18 www.sciencedirect.com
V Gupta - 2010 - search.proquest.com
First part of this work details the use of phosphazene base P 4-t-Bu mediated cyclodehydration towards the synthesis of heterocycles like 5, 6-dihydroindolo [2, 1-a] isoquinolines and 2, …
Number of citations: 1 search.proquest.com
JS Beasley - 2013 - search.proquest.com
The synthesis of biologically active molecules represents an important aspect of organic chemistry. Renewables, and their respective green syntheses, embody another essential aspect …
Number of citations: 7 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.